molecular formula C9H18ClNO B1273267 (4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride CAS No. 81562-78-9

(4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride

Cat. No. B1273267
CAS RN: 81562-78-9
M. Wt: 191.7 g/mol
InChI Key: YPFAFIHBCMTKFM-OZZZDHQUSA-N
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Description

“(4aS,8aS)-Decahydroisoquinolin-4a-ol hydrochloride”, also known as DHIQ, is a cyclic amine that belongs to the class of isoquinoline alkaloids. Its CAS number is 1955474-52-8 .


Molecular Structure Analysis

The molecular formula of “(4aS,8aS)-decahydroisoquinolin-4a-ol hydrochloride” is C9H18ClNO . Its molecular weight is 191.70 g/mol .

Scientific Research Applications

Isomerisation Studies

  • Grob and Wohl (1965) explored the isomerisation of bromo-decahydroisochinolines, contributing to the understanding of structural transformations in similar compounds (Grob & Wohl, 1965).

Structure-Activity Relationship Studies

  • Ornstein et al. (1996) examined decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists, revealing insights into the structural requirements for biological activity (Ornstein et al., 1996).

Opioid Receptor Antagonism

  • Carroll et al. (2005) designed and synthesized N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists, showing the potential therapeutic applications of these compounds (Carroll et al., 2005).

HIV Proteinase Inhibitors

  • Kitchin et al. (1994) worked on the synthesis of penicillin-derived HIV proteinase inhibitors, incorporating the decahydroisoquinoline structure for potential antiviral applications (Kitchin et al., 1994).

Stereochemistry Research

  • Kimoto et al. (1968) focused on the stereochemistry of decahydroisoquinolines, essential for understanding the 3D configurations of these molecules and their biological interactions (Kimoto et al., 1968).

Nelfinavir Synthesis

  • Jian-hui Yan et al. (2008) described an environmentally friendly procedure for synthesizing an intermediate of nelfinavir, demonstrating the role of decahydroisoquinoline derivatives in pharmaceutical synthesis (Jian-hui Yan et al., 2008).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAFIHBCMTKFM-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCNCC2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2(CCNC[C@@H]2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(4aS,8aS)-Octahydro-4a(2H)-isoquinolinol hydrochloride

CAS RN

81562-78-9
Record name 4a(2H)-Isoquinolinol, octahydro-, hydrochloride (1:1), (4aR,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81562-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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